4-Methyl-5,6-dimethoxy-8-nitroquinoline
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5,6-dimethoxy-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-5-13-11-8(14(15)16)6-9(17-2)12(18-3)10(7)11/h4-6H,1-3H3 |
InChI Key |
MWNVHYGVJILSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Activity Trends
The antileishmanial efficacy of 8-aminoquinolines is highly dependent on substituent type and position:
- Methoxy vs. 5,6-Dimethoxy substitution (as in the target compound) improves activity over mono-methoxy derivatives (e.g., 6-methoxyquinoline) by optimizing steric and electronic interactions with biological targets .
- For example, 4-methyl-8-nitroquinoline (CAS 2801-29-8) lacks dimethoxy groups and shows reduced activity compared to the target compound .
Structural and Functional Comparisons
Table 1: Key Compounds and Properties
Physicochemical Properties
- Planarity and Intramolecular Interactions: Dimethoxy substituents (as in 4-Chloro-6,7-dimethoxyquinoline) contribute to molecular planarity, favoring π-π stacking and target binding . Intramolecular C–H⋯O/N interactions stabilize the nitroquinoline core, as seen in crystallographic studies .
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